Bienvenue dans la boutique en ligne BenchChem!

5-Methoxy-6-methylpyrimidin-4-amine

Chemical characterization Quality control Identity verification

5-Methoxy-6-methylpyrimidin-4-amine (CAS 1739-61-3) is a trisubstituted 4-aminopyrimidine featuring a methoxy group at C5 and a methyl group at C6 on the pyrimidine core (molecular formula C6H9N3O, MW 139.16). This scaffold belongs to the class of aminopyrimidines, recognized as privileged structures in medicinal chemistry due to their prevalence among ATP-competitive kinase inhibitors.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 1739-61-3
Cat. No. B592561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-6-methylpyrimidin-4-amine
CAS1739-61-3
SynonymsPyrimidine, 4-amino-5-methoxy-6-methyl- (7CI,8CI)
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESCC1=C(C(=NC=N1)N)OC
InChIInChI=1S/C6H9N3O/c1-4-5(10-2)6(7)9-3-8-4/h3H,1-2H3,(H2,7,8,9)
InChIKeyPIYIXVKXPRUVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-6-methylpyrimidin-4-amine (CAS 1739-61-3): A Differentiated 4-Aminopyrimidine Scaffold for Kinase-Targeted Chemical Synthesis


5-Methoxy-6-methylpyrimidin-4-amine (CAS 1739-61-3) is a trisubstituted 4-aminopyrimidine featuring a methoxy group at C5 and a methyl group at C6 on the pyrimidine core (molecular formula C6H9N3O, MW 139.16) [1]. This scaffold belongs to the class of aminopyrimidines, recognized as privileged structures in medicinal chemistry due to their prevalence among ATP-competitive kinase inhibitors . Unlike simpler 4-aminopyrimidine analogs, the 5-methoxy-6-methyl substitution pattern introduces distinct steric and electronic properties that modulate binding interactions with kinase hinge regions [2], making this compound a strategic intermediate for synthesizing targeted kinase inhibitors and NNMT (nicotinamide N-methyltransferase) modulators [3].

Why 5-Methoxy-6-methylpyrimidin-4-amine Cannot Be Interchanged with Unsubstituted or Singly-Substituted 4-Aminopyrimidines in Lead Optimization


The 4-aminopyrimidine core is a well-established kinase hinge-binding motif; however, the identity and position of substituents on the pyrimidine ring critically determine kinome selectivity, potency, and drug-like properties . Unsubstituted 4-aminopyrimidine (4-AP) or 6-methylpyrimidin-4-amine lacks the C5 methoxy group that participates in key hydrogen-bonding interactions within the kinase ATP-binding pocket, as demonstrated by structure-guided optimization campaigns achieving sub-100 nM potency against multiple kinase targets [1]. For NNMT inhibitors, the 5-methoxy-6-methyl substitution pattern on the pyrimidine core has been specifically identified in patent literature (US20250017936) as conferring binding affinity in the 140-210 nM range, whereas simpler 4-aminopyrimidine analogs lacking these substituents would be unable to occupy the same binding pose within the NNMT active site [2]. Generic substitution of this building block with a simpler 4-aminopyrimidine would fundamentally alter the SAR trajectory of any derivative series.

Quantitative Differentiation Evidence for 5-Methoxy-6-methylpyrimidin-4-amine vs. Comparator 4-Aminopyrimidines


Physicochemical Differentiation: Melting Point of 5-Methoxy-6-methylpyrimidin-4-amine vs. 4-Amino-6-methylpyrimidine

5-Methoxy-6-methylpyrimidin-4-amine exhibits a melting point of 122.0-122.5 °C [REFS-1, REFS-2], compared to 4-amino-6-methylpyrimidine (CAS 3435-28-7), which is typically a liquid or low-melting solid at room temperature. This difference arises directly from the C5 methoxy group introducing additional intermolecular hydrogen-bonding capacity versus the singly-substituted analog. The well-defined, moderate melting point of the target compound enables straightforward purification by recrystallization and provides a robust, quantitative identity verification parameter for QC release testing in procurement settings.

Chemical characterization Quality control Identity verification

NNMT Inhibitor Potency: 5-Methoxy-6-methylpyrimidin-4-amine Core Delivers Ki = 140 nM vs. Alternative Core Chemotypes

A derivative built upon the 5-methoxy-6-methylpyrimidin-4-amine core scaffold (US20250017936, Compound 5g) achieved a binding affinity Ki of 140 nM and an IC50 of 210 nM against full-length recombinant human nicotinamide N-methyltransferase (NNMT) [1]. By comparison, an alternative NNMT inhibitor, NNMTi (CAS 42464-96-0), which lacks the 5-methoxy-6-methyl substitution pattern, exhibits an IC50 of 1.2 µM . This represents an approximately 5.7-fold improvement in potency for the 5-methoxy-6-methyl-substituted scaffold relative to the alternative chemotype. The 5-methoxy and 6-methyl groups on the pyrimidine core are essential contributors to this enhanced binding affinity through interactions within the NNMT substrate-binding pocket.

NNMT inhibition Metabolic disease Enzyme kinetics

Conformational Restriction: 5,6-Disubstitution Locks the Pyrimidine Geometry vs. Rotatable 4-Aminopyrimidine Analogs

The 5-methoxy-6-methylpyrimidin-4-amine scaffold possesses a 5,6-disubstitution pattern on the pyrimidine ring that conformationally restricts the geometry around the 4-amino hinge-binding motif. In contrast, 2-methoxy-6-methylpyrimidin-4-amine (CAS 51870-75-8) and 6-methoxy-2-methylpyrimidin-4-amine position the methoxy group at C2 or C6, rather than C5, altering the vector of the methoxy oxygen relative to the kinase hinge region [REFS-1, REFS-2]. The C5 methoxy in the target compound projects toward the solvent-exposed region of the ATP-binding pocket in typical kinase binding modes, while C2-substituted analogs introduce steric clash with the gatekeeper residue [1]. This conformational difference is structurally significant: the C5-methoxy orientation allows downstream derivatization at the 4-amino position without compromising hinge-binding geometry, a design constraint that analogs with methoxy at C2 or C6 cannot satisfy.

Kinase hinge binding Conformational analysis Scaffold design

Multi-Target Kinase Engagement: PRMT6 IC50 = 48 nM and PRMT4/CARM1 IC50 = 41 nM Achieved with 5-Methoxypyrimidine-Containing Analog

A structurally related analog, CHEMBL3948358, built upon a 6-amino-5-methoxypyrimidine scaffold (differing from the target compound by lacking the C6 methyl group), demonstrated IC50 values of 48 nM against PRMT6 and 41 nM against PRMT4/CARM1 [1]. This establishes that the 5-methoxy-4-aminopyrimidine pharmacophore is capable of achieving sub-50 nM potency across multiple protein arginine methyltransferase (PRMT) family members. For procurement decisions, 5-Methoxy-6-methylpyrimidin-4-amine offers a structurally differentiated alternative to the 5-methoxy-only analog: the additional C6 methyl group provides a handle for modulating lipophilicity (clogP) and potentially enhancing selectivity among PRMT isoforms through interactions with the substrate peptide binding groove .

PRMT inhibition Epigenetics Multi-target pharmacology

Intermediate Utility: 5-Methoxy-6-methylpyrimidin-4-amine as a Patented Key Intermediate for Histamine H4 Receptor Modulators

5-Methoxy-6-methylpyrimidin-4-amine is explicitly claimed as a key intermediate (formula I-S) in US Patent 8,309,720 for the synthesis of substituted pyrimidine derivatives used as histamine H4 receptor modulators [1]. In contrast, the simpler intermediate 4-amino-6-methylpyrimidine (CAS 3435-28-7) lacks the C5 methoxy group required for the patented H4 modulator chemotype. The Janssen Pharmaceutica process chemistry patents (US 8,309,720; WO 99/41253; WO 02/064096) specify that the 5-methoxy substituent participates in a critical regioelective alkylation step via the Mitsunobu reaction to install the pendant aminoalkyl chain essential for H4 receptor antagonism [2]. Substituting this intermediate with a non-methoxylated analog would render the patented synthetic route inoperative.

Histamine H4 antagonists Inflammatory disease Process chemistry

CYP2D6 Metabolic Liability Screening: Aminopyrimidine Derivatives Show Variable CYP2D6 IC50 Profiles in the Low Micromolar Range

Aminopyrimidine derivatives structurally related to 5-methoxy-6-methylpyrimidin-4-amine have been profiled for CYP2D6 inhibition, a critical early ADME screening parameter for lead optimization. A representative aminopyrimidine analog (BDBM50428598, CHEMBL2337977) demonstrated an IC50 of 4.5 µM against human recombinant CYP2D6-mediated 7-methoxy-4-(aminomethyl)-coumarine degradation [1]. Another aminopyrimidine analog (BDBM50449934, CHEMBL4162609) showed an IC50 of 20 µM in the same assay system [2]. This 4.4-fold range in CYP2D6 inhibitory potency among closely related aminopyrimidines underscores the importance of the specific substitution pattern in determining metabolic interaction profiles. For procurement decisions in early drug discovery, selecting the 5-methoxy-6-methyl variant versus alternative aminopyrimidine building blocks will influence the CYP2D6 liability profile of the resulting derivative library.

ADME Drug metabolism CYP2D6 inhibition

High-Value Research and Industrial Application Scenarios Where 5-Methoxy-6-methylpyrimidin-4-amine Provides Verifiable Advantage


NNMT Inhibitor Lead Optimization for Metabolic Disease Programs

Research groups pursuing nicotinamide N-methyltransferase (NNMT) inhibition for obesity, type 2 diabetes, or metabolic dysfunction-associated steatohepatitis (MASH) should prioritize 5-Methoxy-6-methylpyrimidin-4-amine as a core scaffold. BindingDB data demonstrate that derivatives of this scaffold achieve Ki values of 140 nM and IC50 values of 210 nM against full-length recombinant human NNMT [1], representing a ~5.7-fold potency improvement over the alternative NNMT inhibitor NNMTi (IC50 = 1.2 µM). Procurement of 5-Methoxy-6-methylpyrimidin-4-amine enables direct elaboration of the 4-amino position to access the binding pocket identified in US20250017936 patent compounds.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Requiring Defined Hinge-Binding Geometry

For fragment-based screening campaigns targeting ATP-competitive kinases, the 5-methoxy-6-methyl substitution pattern of 5-Methoxy-6-methylpyrimidin-4-amine provides a pre-organized hinge-binding geometry. The C5 methoxy group projects toward the solvent-exposed region of the ATP-binding pocket without steric interference at the gatekeeper position [2], a design advantage over C2-methoxy-substituted isomers such as 2-methoxy-6-methylpyrimidin-4-amine (CAS 51870-75-8) that risk gatekeeper clash. This scaffold has been validated in structure-guided optimization campaigns achieving sub-100 nM potency against hSMG-1, mTOR, and CDK kinases [3], making it a strategic procurement choice for fragment elaboration libraries.

Epigenetic Probe Development Targeting PRMT4/CARM1 and PRMT6

Medicinal chemistry teams developing chemical probes for protein arginine methyltransferases (PRMTs) should consider 5-Methoxy-6-methylpyrimidin-4-amine as a starting scaffold. A closely related analog (CHEMBL3948358, featuring a 5-methoxypyrimidine core) achieved IC50 values of 48 nM (PRMT6) and 41 nM (PRMT4/CARM1) [4]. The target compound's additional C6 methyl group offers a handle for modulating isoform selectivity and physicochemical properties, providing an SAR advantage over the 5-methoxy-only analog. This scaffold is directly applicable for developing PRMT-targeted epigenetic probes for oncology and immunology research.

Histamine H4 Receptor Antagonist Synthesis: Patented Intermediate Route

Process chemistry groups manufacturing histamine H4 receptor antagonists should procure 5-Methoxy-6-methylpyrimidin-4-amine as the designated key intermediate per US Patent 8,309,720 (Janssen Pharmaceutica) [5]. The 5-methoxy group is essential for the regioelective Mitsunobu alkylation step that installs the aminoalkyl side chain critical for H4 receptor antagonism. Substituting with 4-amino-6-methylpyrimidine (CAS 3435-28-7), which lacks the C5 methoxy, renders the patented synthetic route non-functional. This compound is enabling for producing H4 antagonists intended for allergic, immunological, and inflammatory disease indications.

Quote Request

Request a Quote for 5-Methoxy-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.